![molecular formula C12H12ClNS B13256144 2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13256144.png)
2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring, a chlorine atom, and an aniline moiety. This compound is of interest due to its unique chemical structure, which combines the properties of thiophene and aniline derivatives. Thiophene is a sulfur-containing heterocycle known for its stability and electronic properties, while aniline is an aromatic amine that is widely used in the synthesis of dyes, drugs, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-chloro-1-(thiophen-2-yl)ethan-1-one with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloro-1-(thiophen-2-yl)ethan-1-one is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene and aniline moieties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-(thiophen-2-yl)ethyl]-5-(trifluoromethyl)aniline: This compound has a similar structure but includes a trifluoromethyl group, which can enhance its lipophilicity and biological activity.
2-Chloro-1-(thiophen-2-yl)ethan-1-one: This is a precursor in the synthesis of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline and shares the thiophene and chlorine functionalities.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an aniline moiety, which imparts distinct electronic and steric properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12ClNS |
|---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
WPMJXSVRXLPVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


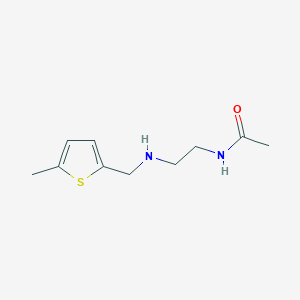
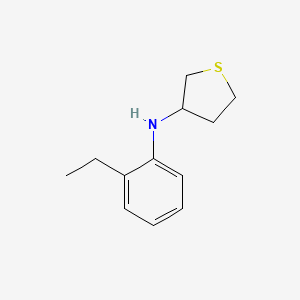
![2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13256079.png)

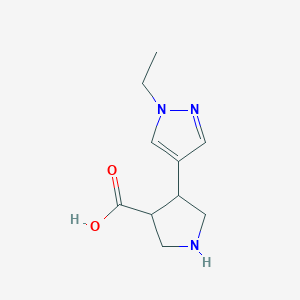
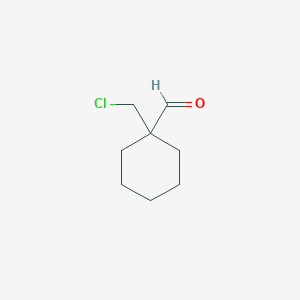
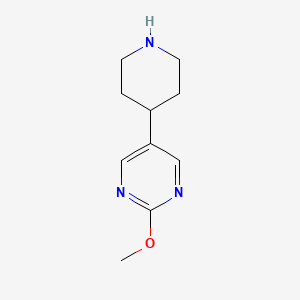
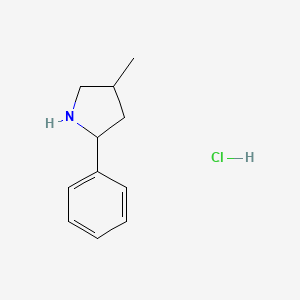
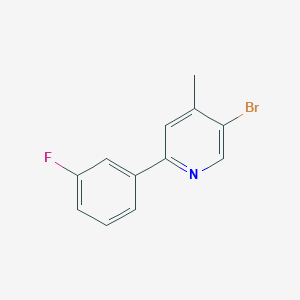
![{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol](/img/structure/B13256135.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13256137.png)
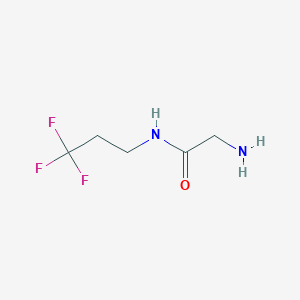
![2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13256151.png)
![1-[3-(Aminomethyl)phenyl]azetidin-2-one](/img/structure/B13256162.png)
